Home > Products > Building Blocks P3485 > 1H-Imidazo[1,2-b]pyrazole-7-carboxamide
1H-Imidazo[1,2-b]pyrazole-7-carboxamide - 91296-21-8

1H-Imidazo[1,2-b]pyrazole-7-carboxamide

Catalog Number: EVT-1642890
CAS Number: 91296-21-8
Molecular Formula: C6H6N4O
Molecular Weight: 150.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

This compound class has garnered significant interest in scientific research, particularly in medicinal chemistry, due to their diverse biological activities. Studies have demonstrated the potential of 1H-Imidazo[1,2-b]pyrazole-7-carboxamide derivatives as anticancer agents, particularly for leukemia treatment. [] They have also shown potential in modulating biological pathways involved in cell differentiation and apoptosis. [, ]

2-Aryl-6-(arylamino)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile

Compound Description: This category encompasses a series of novel derivatives characterized by the presence of aryl substituents at the 2- and 6-positions of the 1H-imidazo[1,2-b]pyrazole scaffold, along with a nitrile group at the 7-position. The synthesis of these compounds involves a cyclocondensation reaction using 5-amino-1-(2-oxo-2-arylethyl)-3-(arylamino)-1H-pyrazole-4-carbonitriles as precursors [].

Ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate monohydrate

Compound Description: This specific derivative of 1H-imidazo[1,2-b]pyrazole features a methylsulfanyl group at the 6-position, a phenyl group at the 2-position, and an ethyl carboxylate group at the 7-position [].

2-Aryl-7-cyano/ethoxycarbonyl-6-methylthio-1H-imidazo[1,2-b]pyrazoles

Compound Description: This class of compounds is characterized by the presence of an aryl group at the 2-position, a methylthio group at the 6-position, and either a cyano or ethoxycarbonyl group at the 7-position of the 1H-imidazo[1,2-b]pyrazole ring system [].

7-Cyano-6-phenyl-2-aryl-1H-imidazo[1,2‐b]pyrazoles

Compound Description: This specific group of compounds features a cyano group at the 7-position, a phenyl group at the 6-position, and an aryl group at the 2-position of the 1H-imidazo[1,2‐b]pyrazole scaffold [].

Overview

1H-Imidazo[1,2-b]pyrazole-7-carboxamide is a heterocyclic organic compound known for its diverse biological activities and potential therapeutic applications. This compound belongs to the class of imidazole derivatives, which are characterized by their fused imidazole and pyrazole rings. The presence of a carboxamide group at the 7-position enhances its reactivity and biological interactions. The compound is recognized for its role in medicinal chemistry, particularly in the development of anticancer agents and other pharmaceutical applications.

Source

The compound can be sourced from various chemical suppliers and databases, including PubChem and BenchChem, which provide detailed information on its synthesis, properties, and applications. Its chemical structure is cataloged under the CAS number 91296-21-8.

Classification

1H-Imidazo[1,2-b]pyrazole-7-carboxamide is classified as a heterocyclic compound due to its cyclic structure containing nitrogen atoms. It is further categorized under imidazole derivatives, which are known for their pharmacological properties.

Synthesis Analysis

Methods

The synthesis of 1H-imidazo[1,2-b]pyrazole-7-carboxamide can be achieved through several methods:

  • Classical Synthesis: This involves a multi-step process starting from the condensation of suitable pyrazole derivatives with amines, followed by cyclization under acidic conditions to form the imidazo[1,2-b]pyrazole core.
  • Groebke–Blackburn–Bienaymé Reaction: This one-pot reaction allows for the assembly of highly functionalized imidazo[1,2-b]pyrazoles from 3-aminopyrazoles, aldehydes, and isocyanides in the presence of acid catalysts .

Technical Details

The synthesis typically requires controlled reaction conditions such as temperature and time to optimize yield and purity. For example, reactions may be conducted in solvents like toluene or dimethylformamide at elevated temperatures (80°C) for several hours to achieve desired outcomes .

Molecular Structure Analysis

Structure

The molecular formula of 1H-imidazo[1,2-b]pyrazole-7-carboxamide is C6H6N4O. Its structure features:

  • A fused imidazole and pyrazole ring system.
  • A carboxamide functional group at the 7-position.

Data

Key structural data includes:

  • Molecular Weight: Approximately 150.14 g/mol.
  • InChI Key: YDXFIYAYFNTOOC-UHFFFAOYSA-N.
    This information can be useful for computational modeling and predicting chemical behavior.
Chemical Reactions Analysis

Reactions

1H-imidazo[1,2-b]pyrazole-7-carboxamide undergoes various chemical reactions:

  • Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
  • Substitution: Electrophilic substitution reactions can occur at different positions on the imidazo[1,2-b]pyrazole scaffold, allowing for the introduction of diverse functional groups.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.
  • Electrophiles: Various electrophilic reagents are utilized depending on the desired substitution pattern .
Mechanism of Action

Process

The mechanism of action of 1H-imidazo[1,2-b]pyrazole-7-carboxamide primarily involves its interaction with biological macromolecules:

  • It binds to specific enzymes and receptors, altering their conformation and activity.
  • The compound has been shown to modulate key signaling pathways such as ERK and Akt, which are crucial for cell survival and proliferation.

Data

In vitro studies indicate that certain analogues exhibit significant cytotoxicity against various cancer cell lines, suggesting a potential mechanism involving apoptosis induction through these pathways .

Physical and Chemical Properties Analysis

Physical Properties

1H-Imidazo[1,2-b]pyrazole-7-carboxamide is typically a crystalline solid with moderate solubility in organic solvents. Its melting point and boiling point can vary based on purity and crystallization conditions.

Chemical Properties

The compound exhibits:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts readily with electrophiles due to the presence of nucleophilic sites on the imidazole ring.

Relevant data include:

  • LogP: Indicates hydrophobicity which influences its bioavailability.
Applications

Scientific Uses

1H-Imidazo[1,2-b]pyrazole-7-carboxamide has several notable applications:

  • Anticancer Research: It has been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
  • Drug Development: Its structural features make it a candidate for developing new drugs targeting various diseases.

Research continues into its effectiveness against different cancer types and other therapeutic areas such as inflammation and infectious diseases. The compound's ability to modulate biological pathways positions it as a valuable tool in medicinal chemistry.

Synthetic Methodologies and Structure-Activity Relationship (SAR) Analysis

Multicomponent Synthesis via Groebke-Blackburn-Bienaymé (GBB) Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction has emerged as a highly efficient strategy for constructing the imidazo[1,2-b]pyrazole core, enabling rapid library generation for anticancer screening. This three-component reaction strategically combines 5-aminopyrazole derivatives (typically 5-aminopyrazole-4-carbonitrile or ethyl 5-aminopyrazole-4-carboxylate), aldehydes (aromatic or aliphatic), and isocyanides under acid catalysis [2] [3] [6].

Optimization of Reaction Conditions for Imidazo[1,2-b]pyrazole Core Formation

Extensive optimization studies have identified critical parameters for maximizing yield and regioselectivity:

  • Catalyst Screening: Trifluoroacetic acid (TFA, 20 mol%) in ethanol/water (1:1) delivers superior yields (79%) within 15 minutes at room temperature, outperforming Lewis acids (InCl₃: 67%) and other Brønsted acids (TsOH: 52%, HClO₄: 59%) [3].
  • Solvent Effects: Ethanol/water mixtures enhance solubility of polar intermediates and facilitate facile product isolation via filtration, eliminating chromatographic purification. Pure organic solvents (CH₂Cl₂, THF, MeCN) yield 35-74% [3].
  • Catalyst Loading: Reduced TFA loading (5 mol%) maintains efficiency (75% yield) but extends reaction time to 1 hour, while 1 mol% requires 36 hours for modest yields (46%) [3].
  • Green Chemistry Advances: Recent protocols utilize etidronic acid catalysis or aqueous micellar conditions, improving atom economy and reducing environmental impact .

Table 1: Optimization of GBB Reaction Conditions for Imidazo[1,2-b]pyrazole Synthesis

Catalyst (20 mol%)SolventTimeYield (%)Isolation Method
NoneEtOH>72 h0-
InCl₃EtOH15 min67Filtration
TFAEtOH/H₂O (1:1)15 min79Filtration
TFA (5 mol%)EtOH/H₂O (1:1)1 h75Filtration
TFA (1 mol%)EtOH/H₂O (1:1)36 h46Filtration

Regioselective Functionalization of Pyrazole Precursors

Regiocontrol is paramount for accessing diverse pharmacophores. Key strategies include:

  • Br/Mg Exchange: Enables selective functionalization at position 7 of the imidazo[1,2-b]pyrazole scaffold. Halogenated precursors undergo magnesiation with TMP-bases (2,2,6,6-tetramethylpiperidyl), followed by electrophile quenching to introduce aryl, heteroaryl, or alkyl groups [8].
  • Directed Metalation: TMP-zincates provide complementary regioselectivity for C-3 functionalization, expanding access to unsymmetrical 3,7-disubstituted derivatives critical for SAR exploration [8].
  • Microwave-Assisted Synthesis: Facilitates rapid cyclization (10 min, 80°C, 150W) of sterically hindered precursors (e.g., tert-octyl isocyanide), achieving yields up to 83% [3] [8].

Cyclocondensation Approaches for Imidazo[1,2-b]pyrazole Scaffold Assembly

Alternative routes complement GBB methodology:

  • Acid-Catalyzed Dehydration: Treatment of 4-carboxyethyl-5-amino-pyrazoles with concentrated H₂SO₄ affords ethyl 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylates. Subsequent hydrolysis yields carboxylic acid derivatives for amide coupling [9].
  • Sequential One-Pot Protocols: Integration of pyrazole synthesis (from hydrazine hydrate and ethoxymethylene malononitrile) with in situ GBB reaction enables direct access to the core scaffold from simple precursors, enhancing synthetic efficiency [3].

Substituent-Dependent SAR in Anticancer Activity

SAR studies across leukemia cell lines (HL-60, THP-1, MOLT-4) reveal profound substituent effects on potency:

Role of Electron-Donating Groups (e.g., 4-OH, 4-NH₂) in Enhancing Cytotoxicity

  • Para-Hydroxyaryl (4-OH): Derivatives bearing 4-hydroxyphenyl at C-7 exhibit IC₅₀ values in the low micromolar range (0.5-2 µM) against HL-60 cells. Hydrogen bonding with cellular targets enhances affinity [1] [10].
  • Amino Substituents (4-NH₂): 4-Aminophenyl analogues demonstrate 3-5 fold increased potency over unsubstituted phenyl, attributed to improved membrane permeability and target engagement. Compound DU325 (7-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-b]pyrazole-7-carboxamide) shows IC₅₀ = 16.54 nM on HL-60 cells [5] [10].

Table 2: Cytotoxicity of Imidazo[1,2-b]pyrazole-7-carboxamides Against Leukemia Cell Lines

CompoundR¹ (C-7)R² (Carboxamide)HL-60 IC₅₀ (µM)MOLT-4 IC₅₀ (µM)MV-4-11 IC₅₀ (µM)
634-HOC₆H₄Cyclohexyl0.1830.420.51
DU3254-NH₂C₆H₄tert-Butyl0.01650.0270.032
DU3853,4-(OCH₃)₂C₆H₃tert-Octyl0.0220.0270.032
UnsubstitutedPhenyltert-Butyl1.822.152.98

Impact of Bulky Aliphatic Substituents (e.g., tert-Butyl, tert-Octyl) on Target Affinity

  • tert-Butyl Isocyanide Derivatives: Exhibit moderate activity (IC₅₀ ~0.5 µM) due to hydrophobic pocket filling. Compound 63 (R² = cyclohexyl) achieves IC₅₀ = 0.183 µM on HL-60, suggesting optimal steric bulk [1].
  • tert-Octyl Derivatives: Maximize hydrophobic interactions with high-molecular-weight kinases. DU385 (tert-octyl carboxamide) demonstrates pan-leukemia activity (IC₅₀ = 16.54-32.25 nM), attributed to enhanced membrane penetration and target residence time [5] [10].

Comparative Analysis of Electron-Withdrawing vs. Electron-Donating Moieties

  • Electron-Withdrawing Groups (NO₂, CN): Reduce potency (IC₅₀ >5 µM) by diminishing electron density at the carboxamide carbonyl, impairing hydrogen-bond acceptor capability. p-Nitrophenyl derivatives show 10-fold lower activity vs. p-aminophenyl analogues [1] [10].
  • Halogen Substituents (4-F, 4-Cl): Enhance metabolic stability without significant potency loss. Fluorinated derivatives maintain sub-micromolar activity while resisting CYP450 oxidation [9].
  • Carboxamide Modifications: Primary amides exhibit reduced cytotoxicity vs. tertiary amides (e.g., tert-butyl, tert-octyl), emphasizing the role of lipophilicity in cellular uptake and target binding [1] [5].

Table 3: SAR Trends for Key Substituents in Imidazo[1,2-b]pyrazole-7-carboxamides

Substituent PositionGroup TypeEffect on ActivityProposed Mechanism
C-7 Aryl4-OH, 4-NH₂↑↑↑ Cytotoxicity (IC₅₀ <0.1 µM)H-bond donation to kinase hinge region
C-7 Aryl4-NO₂, 4-CN↓↓↓ Activity (IC₅₀ >5 µM)Reduced electron density at carboxamide carbonyl
Carboxamide (N)tert-Butyl↑ Activity (IC₅₀ ~0.2-0.5 µM)Hydrophobic pocket filling
Carboxamide (N)tert-Octyl↑↑↑ Pan-leukemia activity (IC₅₀ <0.05 µM)Enhanced membrane penetration & target residence
Carboxamide (N)Primary amide↓ Activity (IC₅₀ >10 µM)Reduced lipophilicity & cellular uptake

Properties

CAS Number

91296-21-8

Product Name

1H-Imidazo[1,2-b]pyrazole-7-carboxamide

IUPAC Name

5H-imidazo[1,2-b]pyrazole-7-carboxamide

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

InChI

InChI=1S/C6H6N4O/c7-5(11)4-3-9-10-2-1-8-6(4)10/h1-3,9H,(H2,7,11)

InChI Key

PGGJZSJMVUUZGR-UHFFFAOYSA-N

SMILES

C1=CN2C(=N1)C(=CN2)C(=O)N

Canonical SMILES

C1=CN2C(=N1)C(=CN2)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.